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Compound of Interest

Compound Name: 3-Indolylacetone

Cat. No.: B073846 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Indolylacetone, also known by its IUPAC name 1-(1H-indol-3-yl)propan-2-one, is an indole

derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a

wide array of biologically active natural products and synthetic drugs. While the biological role

of 3-Indolylacetone is not as extensively studied as its close relative, indole-3-acetic acid

(IAA), its presence as a metabolite in plants such as the tomato (Solanum lycopersicum)

suggests a potential role in biological processes. This guide provides a comprehensive

overview of the chemical structure, properties, synthesis, and spectral characterization of 3-
Indolylacetone.

Chemical Structure and Properties
3-Indolylacetone consists of an indole ring substituted at the C3 position with an acetone

group. The key chemical identifiers and physical properties are summarized in the table below.
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Property Value Reference(s)

IUPAC Name 1-(1H-indol-3-yl)propan-2-one [1]

Synonyms

Indole-3-acetone, 3-

Acetonylindole, 3-(2-

Oxopropyl)indole

[1]

CAS Number 1201-26-9 [1]

Molecular Formula C₁₁H₁₁NO [1]

Molecular Weight 173.21 g/mol [1]

Appearance Solid

Melting Point Not reported

Boiling Point Not reported

Solubility
Soluble in polar organic

solvents

InChI

InChI=1S/C11H11NO/c1-

8(13)6-9-7-12-11-5-3-2-4-

10(9)11/h2-5,7,12H,6H2,1H3

[1]

SMILES
CC(=O)CC1=CNC2=CC=CC=

C21
[1]

Spectroscopic Data
The structural elucidation of 3-Indolylacetone is supported by various spectroscopic

techniques. The following tables summarize the available and predicted spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Proton Assignment
Chemical Shift (δ)
in ppm

Multiplicity Reference(s)

NH (indole) ~8.26 br s [2]

H-4 (indole) ~7.53 d [2]

H-7 (indole) ~7.32 d [2]

H-5 (indole) ~7.19 t [2]

H-6 (indole) ~7.13 t [2]

H-2 (indole) ~7.04 s [2]

-CH₂- ~3.81 s [2]

-CH₃ ~2.16 s [2]

Solvent: CDCl₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
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Carbon Assignment Predicted Chemical Shift (δ) in ppm

C=O (ketone) ~207

C-7a (indole, bridgehead) ~136

C-3a (indole, bridgehead) ~127

C-2 (indole) ~123

C-5 (indole) ~122

C-6 (indole) ~120

C-4 (indole) ~119

C-7 (indole) ~111

C-3 (indole) ~110

-CH₂- ~45

-CH₃ ~30

Note: These are predicted values based on

typical chemical shifts for the respective

functional groups.

Mass Spectrometry (MS)
Technique m/z Interpretation Reference(s)

GC-MS 173 [M]⁺ [1]

GC-MS 130 [M-CH₃CO]⁺ [1]

LC/MS 174.1 [M+H]⁺ [3]

Infrared (IR) Spectroscopy (Predicted)
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3400 Strong N-H stretch (indole)

~3100-3000 Medium Aromatic C-H stretch

~2920 Medium
Aliphatic C-H stretch (-CH₂-, -

CH₃)

~1715 Strong C=O stretch (ketone)

~1600-1450 Medium Aromatic C=C stretch

Note: These are predicted

values based on characteristic

absorption frequencies for the

functional groups present.

Experimental Protocols
Synthesis of 3-Indolylacetone
The following protocol describes the synthesis of 3-Indolylacetone from 2-(1H-indol-3-yl)-N-

methoxy-N-methylacetamide.[3]

Materials:

2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide

Anhydrous Tetrahydrofuran (THF)

Methylmagnesium bromide (solution in THF)

Saturated aqueous ammonium chloride solution

Ethyl acetate (EA)

Anhydrous sodium sulfate

Silica gel for column chromatography
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Petroleum ether

Argon gas supply

Procedure:

Under an argon atmosphere, dissolve 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide (e.g.,

3.00 g, 13.75 mmol) in anhydrous THF (60 mL).

Cool the solution to 0 °C in an ice bath.

Slowly add a THF solution of methylmagnesium bromide (27.49 mL, 27.49 mmol) dropwise

while maintaining continuous stirring.

After 2 hours of reaction at 0 °C, add another equivalent of the methylmagnesium bromide

solution (27.49 mL, 27.49 mmol).

After an additional 3 hours, add a third equivalent of the methylmagnesium bromide solution

(27.49 mL, 27.49 mmol).

Allow the reaction to proceed for a total of 5 hours at 0 °C.

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride

solution.

Extract the product into ethyl acetate.

Separate the organic phase and wash it sequentially with water and saturated brine.

Dry the organic phase over anhydrous sodium sulfate and filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the residue by silica gel column chromatography using a gradient elution of petroleum

ether/ethyl acetate to yield pure 3-Indolylacetone.

Biological Activity and Signaling Pathways
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The biological function of 3-Indolylacetone is not well-characterized in the current scientific

literature. It has been identified as a natural product in tomatoes (Solanum lycopersicum),

suggesting a role in plant metabolism.[1] However, unlike the structurally related plant hormone

indole-3-acetic acid (IAA), specific signaling pathways or molecular targets for 3-
Indolylacetone have not yet been elucidated. Further research is required to determine its

physiological and pharmacological effects.

Mandatory Visualizations
Synthesis Workflow for 3-Indolylacetone
The following diagram illustrates the key steps in the synthesis of 3-Indolylacetone as

described in the experimental protocol.

Start: 2-(1H-indol-3-yl)-N-
methoxy-N-methylacetamide

 in anhydrous THF

Reaction at 0°C under Argon:
1. Add MeMgBr (2 eq.)

2. Stir for 2h
3. Add MeMgBr (2 eq.)

4. Stir for 3h
5. Add MeMgBr (2 eq.)

Cool to 0°C Quench Reaction:
Add saturated aq. NH4Cl

After 5h total Extraction:
Add Ethyl Acetate

Wash Organic Phase:
1. Water

2. Saturated Brine

Separate layers
Dry and Concentrate:
1. Anhydrous Na2SO4

2. Filter
3. Evaporate solvent

Purification:
Silica Gel Column Chromatography

(Petroleum Ether/Ethyl Acetate)

Crude Product Final Product:
3-Indolylacetone

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-Indolylacetone.

Conclusion
3-Indolylacetone is a readily synthesizable indole derivative with well-defined spectroscopic

characteristics. While its biological role remains an open area of investigation, its structural

similarity to other bioactive indoles makes it a compound of interest for further research in

medicinal chemistry and chemical biology. The data and protocols presented in this guide serve

as a valuable resource for scientists working with this and related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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